molecular formula C12H15Cl2NO3 B8023917 Methyl 4-(4-chlorophenoxy)pyrrolidine-2-carboxylate hydrochloride

Methyl 4-(4-chlorophenoxy)pyrrolidine-2-carboxylate hydrochloride

Cat. No.: B8023917
M. Wt: 292.15 g/mol
InChI Key: RQTLSJPSVWVMHQ-UHFFFAOYSA-N
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Description

Methyl 4-(4-chlorophenoxy)pyrrolidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C12H15Cl2NO3 It is a derivative of pyrrolidine and is characterized by the presence of a chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-chlorophenoxy)pyrrolidine-2-carboxylate hydrochloride typically involves the reaction of 4-chlorophenol with pyrrolidine-2-carboxylic acid. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure the formation of the desired product. The final step involves the methylation of the carboxylate group to obtain the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The compound is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-chlorophenoxy)pyrrolidine-2-carboxylate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-(4-chlorophenoxy)pyrrolidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(4-chlorophenoxy)pyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-2-pyridinecarboxylate
  • Methyl pyrrolidine-2-carboxylate
  • 4-Chlorophenoxyacetic acid

Uniqueness

Methyl 4-(4-chlorophenoxy)pyrrolidine-2-carboxylate hydrochloride is unique due to the presence of both the pyrrolidine and chlorophenoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications that similar compounds may not be suitable for.

Properties

IUPAC Name

methyl 4-(4-chlorophenoxy)pyrrolidine-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3.ClH/c1-16-12(15)11-6-10(7-14-11)17-9-4-2-8(13)3-5-9;/h2-5,10-11,14H,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTLSJPSVWVMHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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